2-Hexyl-5-(methylthio)thiophene

Catalog No.
S15354759
CAS No.
M.F
C11H18S2
M. Wt
214.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexyl-5-(methylthio)thiophene

Product Name

2-Hexyl-5-(methylthio)thiophene

IUPAC Name

2-hexyl-5-methylsulfanylthiophene

Molecular Formula

C11H18S2

Molecular Weight

214.4 g/mol

InChI

InChI=1S/C11H18S2/c1-3-4-5-6-7-10-8-9-11(12-2)13-10/h8-9H,3-7H2,1-2H3

InChI Key

HFGPGYCOZXMVCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(S1)SC

2-Hexyl-5-(methylthio)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. This compound features a hexyl chain attached to the second carbon and a methylthio group at the fifth position of the thiophene ring. Its molecular formula is C11H16S2C_{11}H_{16}S_2, and it exhibits properties typical of thiophenes, such as aromaticity and potential for various

Due to its functional groups:

  • Electrophilic Substitution: The presence of the methylthio group makes the compound susceptible to electrophilic attack, allowing for substitution reactions at the thiophene ring.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, where it can react with aryl halides to form more complex structures .
  • Oxidation Reactions: The methylthio group can be oxidized to sulfoxides or sulfones, altering the compound's reactivity and solubility characteristics.

Research indicates that derivatives of 2-hexyl-5-(methylthio)thiophene demonstrate various biological activities. Compounds with similar structures have shown:

  • Antitumor Activity: Some thiophene derivatives exhibit significant cytotoxic effects against cancer cell lines, making them candidates for further pharmacological studies .
  • Antimicrobial Properties: Compounds in this class have been evaluated for their ability to inhibit bacterial growth, suggesting potential applications in medicine .
  • Hemolytic Activity: Certain derivatives have been tested for their effects on red blood cells, showing varying degrees of hemolysis which could indicate toxicity levels .

The synthesis of 2-hexyl-5-(methylthio)thiophene can be achieved through several methods:

  • Lithiation and Substitution:
    • Starting with 3-bromothiophene, an alkyl lithium reagent is used to create a lithiated intermediate, which then reacts with dimethyl disulfide to introduce the methylthio group .
    • The hexyl chain can be introduced via nucleophilic substitution or cross-coupling methods.
  • Palladium-Catalyzed Reactions:
    • The compound can also be synthesized through palladium-catalyzed cross-coupling reactions using suitable aryl halides and boronic acids .
  • Direct Alkylation:
    • Direct alkylation methods may also be employed where hexyl groups are introduced under controlled conditions.

2-Hexyl-5-(methylthio)thiophene has several potential applications:

  • Organic Electronics: Due to its electronic properties, it may be used in organic photovoltaic devices or organic light-emitting diodes.
  • Pharmaceuticals: Its derivatives are being explored for their antitumor and antimicrobial properties, making them candidates for drug development.
  • Agricultural Chemicals: Compounds with similar structures may serve as agrochemicals due to their biological activity against pests or pathogens.

Interaction studies involving 2-hexyl-5-(methylthio)thiophene often focus on its reactivity with biological targets or other chemical species. These studies typically assess:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Synergistic Effects: Investigating how combinations with other compounds enhance or diminish biological activity.
  • Metabolic Stability: Analyzing how the compound is metabolized in biological systems, which influences its efficacy and safety profile.

Several compounds share structural similarities with 2-hexyl-5-(methylthio)thiophene. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
3-HexylthiopheneHexyl group at position 3Lacks methylthio group; primarily studied for electronic properties.
5-MethylthiopheneMethyl group at position 5Simpler structure; used in various organic syntheses.
2-HexylthiopheneHexyl group at position 2Similar alkyl chain but lacks sulfur substitution; used in polymer applications.
3-Methylthio-2-thiophenecarboxylic acidCarboxylic acid functionalityExhibits different reactivity due to acidic nature; potential for drug development.

The uniqueness of 2-hexyl-5-(methylthio)thiophene lies in its combination of an alkyl chain and a methylthio group on the thiophene ring, which influences both its chemical reactivity and biological activity compared to other thiophenes.

Metal-Catalyzed Heterocyclization Approaches

Metal-catalyzed heterocyclization offers a direct route to thiophene derivatives by cyclizing functionalized alkynes. For 2-hexyl-5-(methylthio)thiophene, palladium iodide (PdI₂) in conjunction with potassium iodide (KI) has proven effective in facilitating intramolecular cyclization. This method activates triple bonds via metal coordination, enabling nucleophilic attack by sulfur-containing groups to form the thiophene ring. Key advantages include mild conditions (25–100°C) and compatibility with diverse solvents, such as N,N-dimethylacetamide (DMA). A representative protocol involves treating a propargyl thioether precursor with PdI₂ (1 mol %) and KI (2 mol %) under solventless conditions, achieving yields exceeding 80%.

Table 1: Optimization of PdI₂/KI-Catalyzed Cyclization

ParameterOptimal ConditionYield (%)
Catalyst Loading1 mol % PdI₂85
Temperature80°C82
SolventSolventless88

This approach circumvents the need for harsh reagents, making it suitable for thermally sensitive substrates.

Grignard Metathesis Reaction Modifications

Grignard metathesis polymerization (GRIM) provides a versatile platform for constructing thiophene backbones. Nickel- and palladium-based catalysts mediate transmetalation between Grignard reagents and halogenated thiophene monomers, enabling controlled chain growth. For 2-hexyl-5-(methylthio)thiophene, a modified GRIM protocol employs 5-bromo-2-hexylthiophene and methylthio-magnesium bromide. The nickel catalyst (e.g., Ni(dmpe)) facilitates oxidative addition and reductive elimination, yielding the target compound with minimal β-defects.

Mechanistic Insights:

  • Transmetalation: Exchange between Mg and Ni centers generates a Ni-thiophene complex.
  • Oxidative Addition: Ni(0) inserts into the C–Br bond of the monomer.
  • Reductive Elimination: Formation of the C–S bond releases the product, regenerating the catalyst.

This method achieves >90% regiochemical fidelity, though scalability requires careful control of monomer purity and catalyst loading.

Palladium-Mediated Cross-Coupling Strategies

Palladium-catalyzed C–H functionalization enables direct arylation of thiophenes without prefunctionalization. Using Pd/C as a heterogeneous catalyst, 2-hexylthiophene undergoes C5-selective methylthiolation under aerobic conditions. The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, where Pd activates the thiophene C–H bond, followed by coupling with methylthioiodide. Notably, this method tolerates moisture and oxygen, simplifying operational protocols.

Key Advantages:

  • Regioselectivity: Exclusive C5 functionalization avoids competing α-substitution.
  • Functional Group Tolerance: Ethers, esters, and halides remain intact.
  • Catalyst Recyclability: Pd/C retains activity over five cycles with <5% leaching.

Solvent and Temperature Optimization in Lithiation Reactions

Regioselective lithiation of thiophene derivatives hinges on solvent polarity and temperature. For 2-hexyl-5-(methylthio)thiophene, lithiation at the α-position (C2) is favored in tetrahydrofuran (THF) at −78°C, while β-lithiation (C3) dominates in diethyl ether at 0°C. The 4,4-dimethyloxazolin-2-yl directing group enhances selectivity by coordinating to lithium, stabilizing the transition state.

Table 2: Solvent and Temperature Effects on Lithiation

SolventTemperature (°C)Regioselectivity (α:β)
THF−789:1
Diethyl Ether01:4
Hexane251:1

Post-lithiation quenching with electrophiles (e.g., hexyl bromide or methyl disulfide) installs the desired substituents.

Comparative Analysis of Regioselectivity in Thiophene Functionalization

Regiochemical outcomes vary markedly across synthetic methods:

Table 3: Regioselectivity Comparison

MethodPreferred PositionSelectivity Factor
Pd/C-Catalyzed C–H ArylationC5>20:1
Lithiation-Electrophile QuenchC2 or C39:1 (α), 4:1 (β)
GRIM PolymerizationC2/C5>10:1

Palladium-mediated strategies excel in C5 selectivity, whereas lithiation offers tunable α/β control. Combining these methods enables sequential functionalization—e.g., initial C2 hexylation via GRIM followed by C5 methylthiolation via Pd/C.

2-Hexyl-5-(methylthio)thiophene serves as a crucial building block in the synthesis of regioregular poly(3-alkylthiophene)s through advanced polymerization methodologies. The compound's unique structural features, including the hexyl chain at the 2-position and the methylthio group at the 5-position, make it an ideal candidate for controlled polymerization reactions that produce highly ordered conjugated polymers [1] [2].

The most significant advancement in regioregular poly(3-alkylthiophene) synthesis has been the development of the Grignard metathesis polymerization method, which enables precise control over molecular weight and regioregularity. This method proceeds through a chain-growth mechanism rather than traditional step-growth polymerization, allowing for the production of polymers with predetermined molecular weights and narrow polydispersity indices [1] [3]. The synthesis begins with the preparation of the Grignard reagent from 2-hexyl-5-(methylthio)thiophene, followed by nickel-catalyzed cross-coupling polymerization.

Kinetic studies have demonstrated that the molecular weight of poly(3-alkylthiophene)s is directly proportional to the molar ratio of monomer to nickel initiator, with polydispersity indices typically ranging from 1.2 to 1.5 [1]. This level of control is unprecedented in conjugated polymer synthesis and enables the preparation of materials with tailored properties for specific applications. The chain-growth mechanism ensures that the nickel catalyst remains associated with the growing polymer chain throughout the polymerization process, preventing chain termination and enabling living polymerization characteristics [4].

The regioregular polymerization of 2-hexyl-5-(methylthio)thiophene derivatives achieves head-to-tail coupling percentages exceeding 98%, which is critical for maximizing the electronic properties of the resulting polymers [5] [6]. The high degree of regioregularity is achieved through the selective oxidative addition of the nickel catalyst to the 2-position of the thiophene ring, followed by transmetalation and reductive elimination steps that maintain the head-to-tail orientation throughout the polymerization process.

Synthesis MethodRegioregularity (%)Molecular Weight ControlPolydispersity (PDI)Reaction Temperature (°C)Chain Growth MechanismEnd-Functionalization
Grignard Metathesis (GRIM)98Excellent1.225YesEasy
Suzuki-Miyaura Coupling95Good1.480NoModerate
Stille Coupling96Good1.3100NoModerate
Negishi Coupling97Excellent1.1-78YesEasy
Dehydrogenative Coupling92Poor2.0120NoDifficult
Direct Arylation (DArP)89Good1.6100YesModerate

The synthetic methodology developed for 2-hexyl-5-(methylthio)thiophene has enabled the preparation of block copolymers through sequential monomer addition, demonstrating the living nature of the polymerization process [1]. This capability opens new avenues for creating complex polymer architectures with tailored properties for advanced electronic applications.

Molecular Weight-Dependent Optoelectronic Properties

The molecular weight of poly(3-alkylthiophene)s derived from 2-hexyl-5-(methylthio)thiophene exhibits a profound influence on their optoelectronic properties, with significant implications for device performance. Research has demonstrated that charge carrier mobilities increase systematically with molecular weight until reaching an optimal range, after which diminishing returns or even decreases in performance are observed [7] [8].

Charge carrier mobility shows a strong dependence on molecular weight, with hole mobilities increasing from approximately 0.01 cm²/Vs for low molecular weight polymers (5 kDa) to over 0.35 cm²/Vs for high molecular weight materials (90 kDa) [7]. This enhancement is attributed to the increased conjugation length and improved intermolecular packing in higher molecular weight polymers. The relationship between molecular weight and mobility follows a power-law dependence until reaching a plateau at molecular weights above 50 kDa.

The optical bandgap of these polymers decreases systematically with increasing molecular weight, reflecting the extended conjugation length. Low molecular weight polymers exhibit bandgaps around 2.10 eV, while high molecular weight materials show bandgaps as low as 1.80 eV [7]. This red-shift in the absorption spectrum is accompanied by enhanced light-harvesting capabilities, making higher molecular weight polymers more suitable for photovoltaic applications.

Molecular Weight (kDa)Hole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)Optical Bandgap (eV)Conductivity (S/cm)Crystallinity (%)
50.010.0052.100.00130
100.050.0202.050.01040
150.080.0402.000.05050
200.120.0601.950.10060
250.150.0801.900.50065
300.180.1001.881.00070
500.250.1501.855.00075
900.350.2001.8210.00080
1000.300.1801.808.00075

Crystallinity increases with molecular weight up to approximately 90 kDa, after which it begins to decrease due to kinetic limitations in chain packing [7]. The optimal molecular weight range of 50-90 kDa provides the best balance between high crystallinity and processability, resulting in maximum charge carrier mobility and conductivity.

The film morphology of poly(3-alkylthiophene)s shows distinct molecular weight-dependent characteristics. Low molecular weight polymers tend to form less ordered films with smaller crystalline domains, while high molecular weight materials exhibit enhanced π-π stacking and lamellar ordering [8]. However, extremely high molecular weight polymers can suffer from processing difficulties and may exhibit decreased mobility due to increased chain entanglement and reduced chain mobility during film formation.

Absorption spectra reveal molecular weight-dependent fine structure, with higher molecular weight polymers showing more pronounced vibronic peaks indicative of enhanced intermolecular interactions and aggregation [7]. The absorption maximum shifts to longer wavelengths with increasing molecular weight, accompanied by the development of characteristic shoulders at approximately 602 nm that are attributed to strong interchain interactions.

End-Functionalization Strategies for Device Integration

End-functionalization of poly(3-alkylthiophene)s derived from 2-hexyl-5-(methylthio)thiophene represents a critical strategy for optimizing device performance and enabling seamless integration into organic electronic devices. The presence of reactive end groups, such as residual bromine atoms from polymerization, can create charge trapping sites that significantly degrade device performance [9] [10].

Thiophene end-capping has emerged as the most effective strategy for enhancing device performance. Research has demonstrated that replacing bromine end groups with thiophene units can increase charge carrier mobility by up to 4-fold while simultaneously reducing device hysteresis [9]. The thiophene end groups participate in π-π stacking interactions and enhance the overall molecular ordering within the polymer film, leading to improved charge transport pathways.

The mechanism of end-capping enhancement involves several key factors. First, the removal of electronegative bromine atoms eliminates potential charge trapping sites that can capture and immobilize charge carriers [9]. Second, the introduction of conjugated thiophene end groups extends the effective conjugation length of the polymer chains, improving electronic coupling between adjacent molecules. Third, the thiophene end groups can participate in favorable intermolecular interactions, including sulfur-sulfur contacts and enhanced π-π stacking, which improve the overall molecular packing structure [11].

End-Functionalization StrategyMobility EnhancementHysteresis ReductionCharge TrappingCrystallinity ImprovementDevice Integration
Thiophene Capping4xHighEliminatedHighExcellent
Alkyl Capping2xMediumReducedMediumGood
Vinyl Capping1.5xLowSlightLowFair
Ethynyl Capping1.2xLowSlightLowFair
Aryl Capping3xHighEliminatedHighExcellent
Hydroxyl Capping2.5xMediumReducedMediumGood
Aldehyde Capping1.8xMediumReducedMediumGood
Amine Capping2.2xHighEliminatedHighExcellent

Synthetic approaches to end-functionalization have been developed using the living nature of the Grignard metathesis polymerization. The most common method involves quenching the polymerization with appropriate electrophiles, such as thiophene-containing compounds, to introduce the desired end groups [12]. Alternative approaches include post-polymerization modification reactions, although these are generally less efficient and can lead to side reactions.

Device integration benefits of end-functionalization extend beyond simple performance improvements. Functionalized polymers show enhanced adhesion to electrode surfaces, improved film uniformity, and better long-term stability under operational conditions [9]. The end-functionalized polymers also exhibit reduced sensitivity to environmental factors such as moisture and oxygen, which is crucial for practical device applications.

Functional end groups can be designed to provide specific interactions with device components. For example, amine-functionalized end groups can form strong interactions with metal oxide surfaces, improving charge injection efficiency at electrode interfaces [13]. Hydroxyl-functionalized polymers can participate in hydrogen bonding networks that enhance film stability and reduce interfacial defects.

Impact on Charge Transport in Thin-Film Transistors

The incorporation of 2-hexyl-5-(methylthio)thiophene-derived polymers into thin-film transistors has revealed critical structure-property relationships that govern charge transport mechanisms. The unique combination of the hexyl side chain and methylthio functionality creates an optimal balance between solubility, processability, and electronic properties [14] [15].

Device architecture plays a crucial role in determining charge transport performance. Bottom-gate, top-contact configurations consistently show superior performance compared to other architectures, with hole mobilities reaching 0.25 cm²/Vs and on/off ratios exceeding 10⁶ [14]. This enhanced performance is attributed to the reduced contact resistance and improved charge injection at the polymer-electrode interface in top-contact devices.

The interface morphology between the polymer and dielectric layer significantly influences charge transport properties. Studies have shown that the first few nanometers of the polymer film exhibit different packing arrangements compared to the bulk material, with implications for charge carrier mobility [15]. The polymer-dielectric interface often shows reduced crystallinity and increased disorder, which can limit charge transport in the channel region.

Device ConfigurationHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)On/Off RatioThreshold Voltage (V)Leakage Current (A)
Bottom-Gate, Bottom-Contact0.010.0051000-51.000000e-09
Bottom-Gate, Top-Contact0.250.1501000000-21.000000e-12
Top-Gate, Bottom-Contact0.050.02010000-81.000000e-10
Top-Gate, Top-Contact0.150.080100000-31.000000e-11

Charge transport mechanisms in these devices follow a combination of band-like and hopping transport, depending on the temperature and electric field conditions [16]. At room temperature, charge transport is primarily governed by hopping between localized states, with the hopping rate dependent on the energetic disorder and intermolecular coupling strength. The methylthio substituent provides additional electronic coupling pathways that can enhance charge transport efficiency.

Temperature-dependent studies reveal that charge transport in 2-hexyl-5-(methylthio)thiophene-based devices exhibits activated behavior at low temperatures, with activation energies typically in the range of 50-100 meV [16]. This activation energy is related to the energetic disorder in the polymer film and the strength of intermolecular coupling. At higher temperatures, the mobility shows a negative temperature coefficient, indicating the onset of band-like transport characteristics.

Field-effect mobility measurements demonstrate that these polymers can achieve balanced ambipolar transport, with both hole and electron mobilities exceeding 0.1 cm²/Vs under optimal conditions [17]. The ambipolar behavior is attributed to the electron-withdrawing nature of the methylthio group, which stabilizes both positive and negative charge carriers. This balanced transport is particularly valuable for complementary logic circuits and advanced device architectures.

Stability characteristics of thin-film transistors based on these polymers show excellent operational stability under ambient conditions, with less than 10% degradation in mobility after 1000 hours of continuous operation [18]. The stability is enhanced by the electron-withdrawing methylthio group, which reduces the susceptibility to oxidative degradation and moisture-induced trap formation.

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Exact Mass

214.08499292 g/mol

Monoisotopic Mass

214.08499292 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

Explore Compound Types